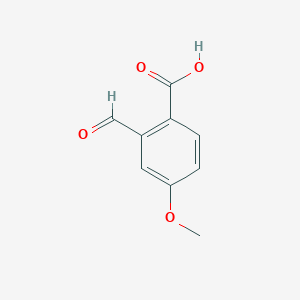
N-(3-methylphenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H20N2OS and its molecular weight is 372.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dearomatising Cyclisations and Rearrangements
Thiophene-3-carboxamides, bearing substituents, undergo dearomatising cyclisation when treated with lithium diisopropylamide (LDA). These rearrangements lead to the formation of various products such as pyrrolinones, azepinones, or partially saturated azepinothiophenes. This demonstrates the compound's versatility in synthetic organic chemistry, allowing for the generation of diverse heterocyclic structures which could have potential applications in drug development and materials science (Clayden et al., 2004).
Synthesis of Pyrroline Derivatives
A method described for synthesizing 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines showcases a facile and efficient approach. This involves the treatment of N-propargylic β-enaminones with 4-nitrobenzenesulfenyl chloride followed by nucleophilic cyclization. The process demonstrates the compound's potential in constructing complex molecules that could be of interest for pharmacological studies (Korkmaz & Zora, 2020).
Heterocyclic Synthesis Enhancements
The use of thiophene derivatives in heterocyclic synthesis is crucial for the development of new compounds with potential biological activities. For example, thiophenylhydrazonoacetates have been utilized to yield a variety of derivatives such as pyrazole, isoxazole, pyrimidine, and triazine. These synthetic methodologies provide a gateway for the creation of novel molecules that could be tested for various pharmacological properties (Mohareb et al., 2004).
Application in Conducting Polymers
A mixture of isomers including thiophene-2-yl-substituted pyrroles has been synthesized and polymerized, resulting in soluble polymers with potential electrochromic device applications. This research points towards the compound's potential utility in materials science, specifically in the development of new materials for electronic applications (Variş et al., 2006).
Exploring Structural Diversity
The study on the role of ligand conformation in the structural diversity of copper(II) and silver(I) coordination polymers containing an angular dipyridyl ligand with an amide spacer reveals the intricacy of molecular design. Such research underscores the potential of thiophene derivatives in contributing to the field of coordination chemistry and the design of metal-organic frameworks (MOFs) for catalysis, separation, or storage applications (Yeh et al., 2008).
Propriétés
IUPAC Name |
N-(3-methylphenyl)-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-16-8-10-18(11-9-16)20-15-27-22(21(20)25-12-3-4-13-25)23(26)24-19-7-5-6-17(2)14-19/h3-15H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOHMHBGZLIPKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
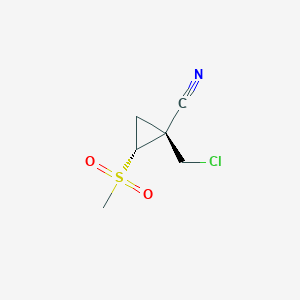
![[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanesulfonyl chloride](/img/structure/B2746159.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-cyanobenzenesulfonamide](/img/structure/B2746161.png)
![5,6-Dimethyl-1-[(3-methylphenyl)methyl]benzimidazole](/img/structure/B2746162.png)
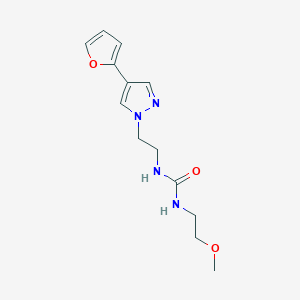

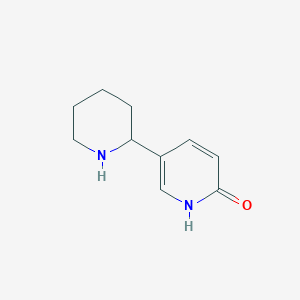

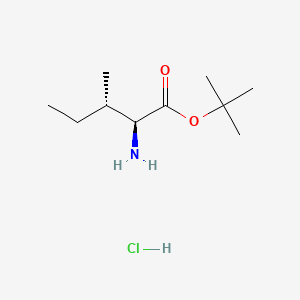

![2-[(2,6-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2746174.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2746180.png)
